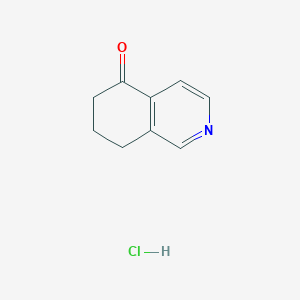

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dihydro-6H-isoquinolin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFLOZYAKQKYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)C(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631079 | |

| Record name | 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-65-2 | |

| Record name | 7,8-Dihydroisoquinolin-5(6H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroisoquinolin-5-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the basic chemical and physical properties of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the parent compound, 7,8-Dihydroisoquinolin-5(6H)-one. The addition of hydrochloric acid protonates the basic nitrogen atom in the isoquinoline ring system, forming a salt that typically exhibits increased stability and water solubility compared to the free base.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | [1][2] |

| Synonyms | 7,8-DIHYDROISOQUINOLIN-5(6H)-ONE HCL, 7,8-dihydro-5(6H)-Isoquinolinone hydrochloride, 7,8-Dihydro-6H-isoquinolin-5-one hydrochloride | [1][2] |

| CAS Number | 103441-65-2 | [1][3] |

| Molecular Formula | C₉H₁₀ClNO | [4] |

| Molecular Weight | 183.63 g/mol | [4][5] |

| Melting Point | 242-246 °C | [4] |

| Appearance | Solid (predicted/unverified) | [6] |

| pKa (Predicted) | 13.13±0.20 (for a related isomer) | [7] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [6] |

Basicity and Chemical Reactivity

The fundamental basic property of 7,8-Dihydroisoquinolin-5(6H)-one arises from the lone pair of electrons on the nitrogen atom within the heterocyclic ring. As a secondary amine integrated into a dihydroisoquinoline scaffold, it can act as a proton acceptor (a Brønsted-Lowry base). The formation of the hydrochloride salt confirms this basic character.

The reactivity of this compound is dictated by the functional groups present:

-

Secondary Amine: Can undergo N-alkylation, acylation, and other standard amine reactions.

-

Ketone: The carbonyl group is susceptible to nucleophilic attack, reduction to an alcohol, and formation of imines, enamines, etc.

-

Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, though the reactivity is influenced by the existing substituents.

-

α-Carbonyl Protons: The protons on the carbons adjacent to the ketone (C6 and C4) are acidic and can be removed by a base to form an enolate, enabling various condensation and alkylation reactions.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not fully elucidated in the search results, the synthesis of related dihydroisoquinoline and tetrahydroisoquinoline cores typically involves well-established organic reactions. Key synthetic strategies include the Bischler-Napieralski reaction and the Pictet-Spengler condensation[8][9].

Conceptual Synthetic Workflow:

A plausible synthetic approach involves the cyclization of a suitably substituted phenylethylamine derivative. The formation of the hydrochloride salt is a straightforward final step.

General Experimental Protocol for Salt Formation:

-

Dissolution: Dissolve the free base, 7,8-Dihydroisoquinolin-5(6H)-one, in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or a concentrated aqueous solution) to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction may need to be cooled to facilitate complete precipitation.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the purified salt under a vacuum to remove residual solvent.

Potential Biological Activity and Signaling Pathways

The tetrahydroisoquinoline (THIQ) and dihydroisoquinoline (DIQ) scaffolds are prevalent in a wide range of biologically active natural products and synthetic drugs[8][10]. They are known to exhibit diverse pharmacological activities, including antitumor, antibacterial, antiviral, and neurological effects[8][11].

Derivatives of this class of compounds have been investigated for their roles as:

-

Enzyme Inhibitors: For example, inhibiting DNA gyrase in bacteria[8].

-

Receptor Modulators: A study on a related dihydroisoquinoline showed it could modulate muscarinic acetylcholine receptors and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility[11].

-

Antiviral Agents: Novel tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection in vitro[12].

Given the structural similarity, this compound could serve as a key intermediate or building block for developing novel therapeutic agents targeting these pathways.

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical mechanism by which a dihydroisoquinoline derivative might modulate a G-protein coupled receptor (GPCR) signaling pathway, such as the 5-HT receptor system.

Safety and Handling

The free base, 7,8-Dihydroisoquinolin-5(6H)-one, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As the hydrochloride salt is expected to have similar properties, these precautions should be observed.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. 5,6,7,8-Tetrahydroisoquinolin-8-one hydrochloride | C9H10ClNO | CID 53408338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7,8-Dihydroisoquinolin-5(6H)-one | 21917-86-2 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride (CAS: 21917-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic organic compound belonging to the dihydroisoquinolinone class. While specific biological activities and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, the dihydroisoquinolinone and the broader tetrahydroisoquinoline scaffolds are of significant interest in medicinal chemistry. Derivatives of these core structures have demonstrated a wide range of pharmacological properties, including potential as anticancer, anti-inflammatory, and neuroprotective agents, as well as enzyme inhibitors. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, and the biological context of related compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 7,8-Dihydroisoquinolin-5(6H)-one. The addition of hydrochloric acid increases the compound's polarity and water solubility, which is often advantageous for pharmaceutical applications.

| Property | Value | Reference |

| CAS Number | 21917-86-2 | |

| Molecular Formula | C₉H₉NO • HCl | |

| Molecular Weight | 183.64 g/mol | |

| Appearance | Light yellow solid | [1] |

| Melting Point | 235-236 °C | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Synthesis and Purification

A general procedure for the synthesis of structurally related 7,8-dihydroquinolin-5(6H)-one derivatives has been patented[2]. This method involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia[2]. The final product is then purified by recrystallization.

Experimental Protocol: General Synthesis of 7,8-Dihydroquinolin-5(6H)-one Derivatives[3]

This protocol is for a related class of compounds and may require optimization for the synthesis of 7,8-Dihydroisoquinolin-5(6H)-one.

Materials:

-

Baylis-Hillman adduct

-

1,3-Cyclohexanedione or its derivative

-

Base catalyst (e.g., triethylamine)

-

Ammonium acetate or aqueous ammonia

-

Organic solvent (optional)

-

95% Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel, combine the Baylis-Hillman adduct and 1,3-cyclohexanedione derivative in an organic solvent or under solvent-free conditions.

-

Add the base catalyst to the mixture.

-

Heat the reaction mixture at a temperature between 0 to 100 °C for 1 to 12 hours.

-

After the initial reaction, add ammonium acetate or aqueous ammonia to the mixture.

-

Continue the reaction for an additional 0.5 to 6 hours at a temperature between 0 to 100 °C.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from 95% ethanol to obtain the 7,8-dihydroquinolin-5(6H)-one derivative.

The following diagram illustrates a generalized workflow for the synthesis and purification of such derivatives.

Biological and Pharmacological Context

Direct biological studies on this compound are scarce in the available literature. However, the broader classes of tetrahydroisoquinoline and quinolinone derivatives have been extensively investigated and have shown a variety of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydroisoquinoline and quinolinone derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[3][4][5]. For instance, certain 5,6,7,8-tetrahydroisoquinolines have demonstrated potent cytotoxic activity against lung and breast cancer cell lines, with some derivatives acting as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2)[3].

Enzyme Inhibition

Derivatives of the dihydroquinazolinone scaffold, which is structurally related to dihydroisoquinolinone, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) and glycogen synthase kinase 3β (GSK3β), suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease[6].

Anti-inflammatory Properties

The anti-inflammatory potential of isoquinoline derivatives has also been explored. One study demonstrated that a novel isoquinoline derivative could inhibit the NF-κB signaling pathway in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[7]. This suggests that compounds based on the isoquinoline scaffold could be developed as therapeutic agents for inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of compounds containing a dihydroxyflavone moiety, which can be considered structurally related to the core of the target molecule, have been investigated. For example, 7,8-dihydroxyflavone has been shown to exert neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by activating the TrkB/Akt signaling pathway and exhibiting antioxidant properties[5][8][9][10][11].

The following diagram illustrates some of the potential signaling pathways that derivatives of the core structure may modulate based on existing research on related compounds.

References

- 1. 7,8-dihydroisoquinolin-5(6H)-one, hydrochloride | 103441-65-2 [amp.chemicalbook.com]

- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Quinone-Based Inhibitor of Mitochondrial Complex I in D-Conformation, Producing Invasion Reduction and Sensitization to Venetoclax in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: An Analysis of Publicly Available Data on its Mechanism of Action

A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. Despite its availability from chemical suppliers, there is currently no published research detailing its specific biological targets, signaling pathways, or pharmacological effects. This document outlines the current state of knowledge and the absence of data required for a full technical guide.

A thorough investigation into the biological activities of this compound has yielded no specific data on its mechanism of action. Searches of prominent scientific databases and peer-reviewed literature did not identify any studies that have characterized its interaction with biological systems. Consequently, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled at this time due to the lack of primary research on this specific compound.

While the isoquinoline scaffold is a common motif in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and neurological activities, the specific functional profile of this compound remains uncharacterized in the public domain. Research on other dihydroisoquinoline derivatives has implicated targets such as the 5-HT₇ receptor, sigma receptors (σ₁ and σ₂), and microtubules; however, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.

The absence of published data prevents the creation of the following key sections of a standard technical guide:

-

Quantitative Data Summary: No data on binding affinities (Kᵢ, Kₑ), efficacy (EC₅₀, IC₅₀), or other quantitative pharmacological parameters are available.

-

Experimental Protocols: Without published studies, there are no established methodologies for assays such as receptor binding, enzyme inhibition, or cellular signaling studies specific to this compound.

-

Signaling Pathway and Experimental Workflow Diagrams: The lack of identified biological targets or pathways makes it impossible to generate meaningful visualizations of its mechanism of action.

This report serves to highlight the current void in the scientific understanding of this compound's pharmacology. For researchers, scientists, and drug development professionals, this compound represents a novel chemical entity with unexplored biological potential. Future research initiatives would need to begin with foundational studies, including target identification screens, in vitro binding and functional assays, and subsequent cellular and in vivo characterization to elucidate its mechanism of action. Until such studies are conducted and published, a detailed technical guide on its core mechanism of action cannot be responsibly compiled.

The Elusive Biological Profile of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Technical Overview of a Scaffold with Latent Potential

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific biological activities of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. While this particular compound remains uncharacterized in terms of its pharmacological effects, the broader class of dihydroisoquinolinone and its reduced analog, tetrahydroisoquinoline, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth analysis of the known biological landscape of these related compounds, offering insights into the potential, yet unconfirmed, activities of this compound.

Introduction to the Isoquinoline Framework

The isoquinoline core is a structural motif present in numerous natural products and synthetic molecules of therapeutic interest.[1] Its derivatives have been explored for a multitude of pharmacological applications, ranging from anticancer and antimicrobial to central nervous system targets. The dihydroisoquinolinone and tetrahydroisoquinoline scaffolds, in particular, offer a three-dimensional architecture that has proven amenable to the design of potent and selective modulators of various biological targets.

Biological Activities of Dihydroisoquinolinone and Tetrahydroisoquinoline Derivatives

While data on this compound is absent, extensive research on its structural analogs provides a predictive framework for its potential biological relevance. The primary activities reported for these derivatives include anticancer, antimicrobial, and neurological effects.

Anticancer and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of dihydroisoquinolinone and tetrahydroisoquinoline derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of tubulin polymerization and HIV-1 integrase.

One study detailed the synthesis of steroidomimetic dihydroisoquinolinones that demonstrated potent antiproliferative activities.[2] A leading compound from this series, 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one, exhibited a mean activity of 33 nM in the NCI 60-cell line assay.[2] These compounds were found to competitively bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[2]

Another series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors, with some compounds showing good cytotoxic activities against the CEM leukemia cell line.[3]

Furthermore, derivatives of 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5] These compounds showed inhibitory potency in the low micromolar range in in vitro assays.[4][5]

Table 1: Anticancer and Antiproliferative Activity of Dihydroisoquinolinone and Tetrahydroisoquinoline Derivatives

| Compound Class | Specific Derivative | Activity | Target/Mechanism | Cell Line(s) | Quantitative Data (IC50/GI50) |

| Dihydroisoquinolinones | 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one | Antiproliferative | Tubulin Polymerization Inhibition (Colchicine Site) | NCI 60-Cell Line Panel | Mean GI50: 33 nM[2] |

| Dihydroisoquinolinones | 1,4-disubstituted derivatives | Cytotoxic | Tubulin Polymerization Inhibition | CEM Leukemia | IC50: 0.64 µM to 4.10 µM[3] |

| Dihydroisoquinolin-1(2H)-ones | 7,8-dihydroxy derivatives | HIV-1 Integrase Inhibition | Inhibition of Strand Transfer | In vitro assay | Low micromolar potency[4][5] |

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antibacterial agents. Research has shown that tricyclic isoquinoline derivatives possess antibacterial properties, particularly against Gram-positive pathogens.

For instance, certain synthesized tricyclic isoquinoline compounds were found to be active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[6][7][8] The minimum inhibitory concentrations (MICs) for the most active compounds ranged from 16 to 128 µg/mL.[6][7][8]

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

| Compound Derivative | Bacterial Strain | Quantitative Data (MIC) |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 µg/mL[6][7][8] |

| Enterococcus faecium | 128 µg/mL[6][7][8] | |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 µg/mL[6][7][8] |

| Streptococcus pneumoniae | 32 µg/mL[6][7][8] | |

| Enterococcus faecium | 64 µg/mL[6][7][8] |

Neurological Activities

The tetrahydroisoquinoline core is a well-established pharmacophore for targeting the central nervous system. Derivatives have been investigated as monoamine oxidase (MAO) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and ligands for various G-protein coupled receptors.

A structurally related scaffold, 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one, has yielded potent and selective inhibitors of MAO-B, with Ki values in the nanomolar range.[9] This suggests that the dihydroisoquinolinone core could also be a viable starting point for the design of MAO inhibitors for the treatment of neurodegenerative diseases.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the biological evaluation of dihydroisoquinolinone and tetrahydroisoquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., CEM leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The test compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.[3]

Tubulin Polymerization Inhibition Assay

-

Tubulin Preparation: Purified tubulin is obtained from a commercial source or prepared from bovine brain.

-

Assay Buffer: The assay is performed in a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP).

-

Reaction Mixture: The reaction mixture, containing tubulin and the test compound at various concentrations, is prepared in a 96-well plate. A positive control (e.g., colchicine) and a negative control (vehicle) are included.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time at 340 nm using a temperature-controlled spectrophotometer.

-

Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.[2]

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: The bacterial strains of interest are grown in a suitable broth medium to a specific optical density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of action and experimental workflows associated with the biological activities of dihydroisoquinolinone derivatives.

References

- 1. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 2. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncovering the Therapeutic Potential of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dihydroisoquinolin-5(6H)-one hydrochloride is a heterocyclic organic compound belonging to the isoquinoline family. While direct and extensive research on the specific therapeutic targets of this molecule is limited in publicly available scientific literature, the broader class of isoquinoline and its partially hydrogenated derivatives has been a fertile ground for the discovery of novel therapeutic agents. These related compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide aims to consolidate the available information on the potential therapeutic avenues for this compound by examining the established targets of structurally similar compounds. The subsequent sections will delve into the potential mechanisms of action, relevant biological pathways, and suggested experimental protocols to elucidate the therapeutic promise of this compound.

Introduction to the Isoquinoline Scaffold in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic value. The structural rigidity and the presence of a nitrogen atom in the isoquinoline ring system allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets.

Derivatives of isoquinoline and its reduced forms, such as dihydro- and tetrahydroisoquinolines, have been reported to interact with a range of targets, including:

-

Enzymes: Notably, kinases, histone deacetylases (HDACs), and enzymes involved in metabolic pathways.

-

G-protein coupled receptors (GPCRs): Including serotonergic, dopaminergic, and adrenergic receptors.

-

Ion channels: Modulating the activity of calcium, sodium, and potassium channels.

-

DNA and RNA: Intercalating with nucleic acids or influencing their synthesis.

Given this precedent, it is plausible that this compound may also exhibit affinity for one or more of these target classes.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related dihydroisoquinolinones and tetrahydroisoquinolines, several potential therapeutic targets can be hypothesized for this compound.

Anticancer Activity

Numerous derivatives of quinolinones and isoquinolinones have been investigated for their antiproliferative effects on cancer cells. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.

Hypothesized Signaling Pathway for Anticancer Activity

Caption: Hypothesized signaling cascade for the potential anticancer activity of the compound.

Neurological and Psychiatric Disorders

The modulation of neurotransmitter systems is a hallmark of many isoquinoline-based drugs. Derivatives have been shown to interact with serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions.

Hypothesized Serotonin Receptor Modulation

Caption: Postulated mechanism of action via serotonin receptor modulation.

Proposed Experimental Protocols for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a tiered experimental approach is recommended.

Experimental Workflow for Target Discovery

The Enigmatic Core: A Technical Guide to 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the available scientific knowledge surrounding the synthetic heterocyclic compound, 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. While this specific molecule is commercially available as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, a dedicated synthetic protocol, and its biological activity profile.

This guide, therefore, aims to provide a foundational understanding by presenting the known physicochemical properties of this compound and contextualizing its potential significance within the broader, well-documented landscape of the dihydroisoquinoline and dihydroquinolinone chemical classes. The methodologies and biological activities of structurally related compounds will be discussed to offer a potential framework for the future investigation of this particular molecule.

Physicochemical Properties

The fundamental physicochemical data for this compound, as aggregated from chemical supplier databases, are presented below.

| Property | Value | Reference |

| CAS Number | 103441-65-2 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 235-236 °C / 242-246 °C | [1][2] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Synthetic Landscape: General Approaches to Related Cores

A general workflow for the synthesis of such heterocyclic cores often involves the cyclization of a suitably functionalized precursor.

Caption: Generalized synthetic workflow for related heterocyclic compounds.

Noteworthy Synthetic Methodologies for Related Structures:

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The amide is typically activated with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

-

Pictet-Spengler Reaction: This method entails the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline, which can be subsequently oxidized to a dihydroisoquinoline.

-

Baylis-Hillman Reaction: A patent for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives (a related but distinct scaffold) utilizes a Baylis-Hillman adduct which undergoes a cascade reaction with a 1,3-dione and an ammonia source.[3]

A plausible, yet unconfirmed, experimental approach for the synthesis of the free base, 7,8-Dihydroisoquinolin-5(6H)-one, could involve:

-

Precursor Synthesis: Preparation of a suitable N-substituted β-phenylethylamine derivative where the ethylamine is part of a cyclohexanedione moiety.

-

Cyclization: An intramolecular cyclization reaction, potentially acid-catalyzed, to form the dihydroisoquinoline ring system.

-

Purification: The crude product would likely require purification by column chromatography or recrystallization.

-

Hydrochloride Salt Formation: The purified free base would then be dissolved in an appropriate solvent and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.

It is crucial to emphasize that this is a generalized and hypothetical protocol. The actual experimental conditions, including choice of solvents, reagents, reaction times, and temperatures, would require careful optimization and are not documented for this specific compound.

Biological Activity: An Uncharted Territory

A thorough search of scientific literature reveals no specific biological data or implication in any signaling pathway for this compound. However, the dihydroisoquinoline and tetrahydroisoquinoline scaffolds are prevalent in a vast array of biologically active natural products and synthetic compounds.[4][5] Derivatives of these core structures have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anticancer Properties: Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors.[6]

-

Enzyme Inhibition: Substituted tetrahydroisoquinoline-based compounds have been developed as selective inhibitors of histone deacetylase 8 (HDAC8).[7]

-

Antimicrobial Activity: Various isoquinoline alkaloids have demonstrated antibacterial and antifungal properties.[4]

-

Neurological Activity: The tetrahydroisoquinoline framework is a key component of molecules targeting receptors in the central nervous system.

Given the structural alerts present in this compound, particularly the enone moiety within a bicyclic system, it is plausible that this compound could be investigated for its potential as a Michael acceptor, interacting with biological nucleophiles, or as a scaffold for the development of kinase inhibitors or other enzyme-targeted therapies.

The logical workflow for investigating the biological activity of a novel compound like this would be as follows:

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Without experimental data, any depiction of a specific signaling pathway involving this compound would be purely speculative and therefore has been omitted from this guide.

Conclusion and Future Directions

This compound represents a chemical entity with a known structure but an uncharacterized history and biological profile. The information available is limited to its basic physicochemical properties. This guide has provided a framework for its potential synthesis and biological evaluation based on the well-established chemistry and pharmacology of the broader dihydroisoquinoline class of compounds.

Future research on this molecule would necessitate:

-

Development and publication of a robust and reproducible synthetic protocol. This would involve detailed experimental procedures and full characterization of the final compound and any intermediates using modern analytical techniques (NMR, MS, IR, etc.).

-

Systematic biological screening to identify any potential pharmacological activity. This could involve broad phenotypic screens or targeted assays against specific enzyme families (e.g., kinases, deacetylases) or receptors.

-

In-depth mechanistic studies to elucidate the mode of action and identify specific molecular targets for any confirmed biological activity.

Until such studies are conducted and published, this compound remains a molecule of potential, an open invitation for discovery within the scientific community.

References

- 1. 错误页 [amp.chemicalbook.com]

- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 3. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 7,8-dihydroisoquinolin-5(6H)-one hydrochloride and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. This document details the potential biological targets of the dihydroisoquinoline scaffold, with a focus on CD44 and the sigma-2 receptor (TMEM97). We present quantitative binding data for various derivatives, outline detailed protocols for key in silico experimental techniques, and provide visual representations of relevant signaling pathways and computational workflows to facilitate a deeper understanding of the molecular interactions and guide further research and development efforts.

Introduction

This compound is a heterocyclic compound belonging to the dihydroisoquinoline class. Molecules containing this scaffold have shown a diverse range of biological activities, making them attractive starting points for drug discovery programs. In silico modeling techniques are invaluable tools for elucidating the potential mechanisms of action, identifying molecular targets, and optimizing the pharmacological properties of such compounds. This guide will explore the computational approaches used to model the interactions of this compound and its derivatives with two promising biological targets: the cell surface receptor CD44 and the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97).

Potential Biological Targets

In silico and experimental studies have suggested that the dihydroisoquinoline and related tetrahydroisoquinoline scaffolds can interact with several biological targets implicated in various disease states, including cancer and neurological disorders.

CD44

CD44 is a transmembrane glycoprotein that acts as the primary receptor for hyaluronic acid (HA).[1] The interaction between HA and CD44 is crucial for various cellular processes, including cell adhesion, migration, proliferation, and survival.[2] Dysregulation of the HA-CD44 signaling axis has been implicated in the progression of numerous cancers.[2] Small molecules that can inhibit the HA-CD44 interaction are therefore of significant interest as potential anti-cancer therapeutics.[1] Recent studies have identified N-aryltetrahydroisoquinoline derivatives as inhibitors of this interaction.[1]

Sigma-2 Receptor (TMEM97)

The sigma-2 receptor, identified as TMEM97, is a transmembrane protein that has been implicated in a variety of cellular functions, including cholesterol homeostasis and cell proliferation.[3] It is overexpressed in a number of tumor cell lines and is considered a potential target for both cancer diagnostics and therapeutics.[3] Several dihydroisoquinoline and tetrahydroisoquinoline derivatives have been shown to bind to the sigma-2 receptor with high affinity and selectivity.

Quantitative Data

The following tables summarize the binding affinities of various dihydroisoquinoline and tetrahydroisoquinoline derivatives for their respective biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Table 1: Binding Affinities of Dihydroisoquinoline and Tetrahydroisoquinoline Derivatives for the Sigma-2 Receptor

| Compound/Analog | Ki (nM) for σ2 Receptor | Ki (nM) for σ1 Receptor | Selectivity (σ1/σ2) | Reference |

| 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline [(±)-7] | 0.59 ± 0.02 | 48.4 ± 7.7 | 82 | |

| (±)-8 (desmethyl analogue of (±)-7) | 4.92 ± 0.59 | 108 ± 35 | 22 | [4] |

| D04 (N-phenylpiperazine with a butyl linker) | 19.9 ± 4.7 | 42.4 ± 3.5 | 2.1 | [4] |

| B06 | 179 ± 26 | 51.8 ± 6.9 | 0.29 | [4] |

| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | 0.88 - 15.0 | - | - | |

| MAM03055A | 55.9 ± 4.2 | 3371 ± 245 | 60.3 | [5] |

| CM572 | 14.6 ± 6.9 | ≥ 10,000 | > 685 | [5] |

Table 2: Activity of Tetrahydroisoquinoline Derivatives against CD44

| Compound | Activity | Cell Line | Reference |

| 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol (5) | EC50 = 0.59 μM (antiproliferative) | MDA-MB-231 | [1][6] |

| SRT1 (N-benzyltetrahydroisoquinoline derivative) | EC50 = 0.88 μM (antiproliferative) | A549 | [7] |

| SRT1 (N-benzyltetrahydroisoquinoline derivative) | EC50 = 0.42 μM (antiproliferative) | NCI-H23 | [7] |

In Silico Experimental Protocols

This section provides detailed methodologies for key in silico experiments used in the study of this compound and its interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9]

Protocol using AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein (e.g., CD44 or sigma-2 receptor) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the receptor.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Preparation of the Ligand (this compound):

-

Grid Box Generation:

-

Define the binding site on the receptor. This can be done by identifying the active site residues or by using the coordinates of a co-crystallized ligand.

-

Generate a grid box that encompasses the defined binding site. The size and center of the grid box need to be specified.[8]

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina executable with a configuration file specifying the paths to the prepared receptor and ligand, the grid box parameters, and the output file name.[11]

-

The command typically looks like: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Visualize the protein-ligand interactions for the best-scoring poses using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).[12]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[13]

Protocol using GROMACS:

-

System Preparation:

-

Prepare the protein and ligand files as described in the molecular docking protocol. The ligand topology and parameter files can be generated using servers like LigParGen or CGenFF.[14]

-

Combine the protein and ligand coordinate files into a single PDB file.

-

Generate the topology file for the complex by including the ligand's ITP file in the protein's topology file.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic, dodecahedron) around the complex.

-

Solvate the box with a chosen water model (e.g., TIP3P, SPC/E).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.[15]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm.[15]

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature while restraining the protein and ligand heavy atoms.[15]

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature, with continued restraints on the protein and ligand.[15]

-

-

-

Production MD Run:

-

Remove the restraints and run the production MD simulation for the desired length of time (e.g., nanoseconds to microseconds).[16]

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and to identify stable hydrogen bonds and other interactions between the protein and ligand.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[17][18]

Protocol using LigandScout or MOE:

-

Model Generation (Ligand-Based):

-

Select a set of known active ligands for the target of interest.

-

Generate multiple conformations for each ligand.

-

Align the conformers of the active molecules to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).[19]

-

Generate pharmacophore hypotheses based on the common features.[19]

-

-

Model Generation (Structure-Based):

-

Start with a protein-ligand complex structure (from PDB or docking).

-

Identify the key interaction points between the ligand and the protein's active site.

-

Abstract these interactions into pharmacophoric features.[17]

-

-

Model Validation:

-

Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify novel molecules that match the pharmacophoric features.[17]

-

-

Hit Selection and Optimization:

-

The identified hits can then be subjected to further in silico analysis (e.g., docking, MD simulations) and experimental validation.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound.

In Silico Drug Discovery Workflow

Caption: A generalized workflow for in silico drug discovery.

CD44 Signaling Pathway

Caption: Simplified overview of major CD44 downstream signaling pathways.

Sigma-2 Receptor (TMEM97) Interactions

Caption: Key interactions of the Sigma-2 receptor (TMEM97).

Conclusion

The in silico modeling of this compound and its derivatives offers a powerful approach to understanding their potential therapeutic applications. By leveraging computational techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can efficiently explore the interactions of these compounds with key biological targets like CD44 and the sigma-2 receptor. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the rational design and development of novel drug candidates based on the dihydroisoquinoline scaffold. Further experimental validation is essential to confirm the in silico findings and to progress promising compounds through the drug discovery pipeline.

References

- 1. N-aryltetrahydroisoquinoline derivatives as HA-CD44 interaction inhibitors: Design, synthesis, computational studies, and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7,8-dihydroisoquinolin-5(6H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the development of potent and selective inhibitors of various biological targets. This technical guide explores the synthesis, chemical properties, and diverse biological activities of derivatives based on this scaffold, with a particular focus on their potential as kinase inhibitors and agents for treating neurodegenerative diseases. This document also highlights a key clinical candidate, NVP-CGM097, an inhibitor of the MDM2-p53 interaction, underscoring the scaffold's therapeutic promise.

Chemical Properties and Synthesis

The 7,8-dihydroisoquinolin-5(6H)-one hydrochloride scaffold possesses a unique combination of structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic surface, which make it an ideal starting point for combinatorial library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Melting Point | 235-236 °C[1] |

| Appearance | Light yellow solid[1] |

| Storage | Sealed in dry, Room Temperature[1] |

The synthesis of derivatives of this scaffold can be achieved through various synthetic routes, often involving multi-component reactions that allow for the introduction of diverse substituents at multiple positions.

Applications in Drug Discovery

The versatility of the 7,8-dihydroisoquinolin-5(6H)-one scaffold has been demonstrated through its application in the development of inhibitors for a range of therapeutic targets.

Kinase Inhibition

Table 2: Kinase Inhibitory Activity of Representative Tetrahydroisoquinoline-7-carboxamide Derivatives against DDR1

| Compound | DDR1 IC₅₀ (nM) |

| 6a | >1000 |

| 6b | 150 |

| 6j | 9.4 |

| 6k | 24 |

| Data from a study on selective Discoidin Domain Receptor 1 (DDR1) inhibitors based on a 1,2,3,4-tetrahydroisoquinoline scaffold, which is structurally related to the 7,8-dihydroisoquinolin-5(6H)-one core.[3] |

dot

References

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Review of dihydroisoquinolinone core in medicinal chemistry

An In-depth Technical Guide to the Dihydroisoquinolinone Core in Medicinal Chemistry

Introduction

The dihydroisoquinolinone scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural products and synthetic molecules.[1][2] Its rigid structure and capacity for diverse functionalization have established it as a cornerstone in modern medicinal chemistry. Derivatives of this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, enzyme inhibitory, and antimicrobial properties.[3][4] This wide range of biological functions has spurred intensive research into novel synthetic methodologies and the exploration of structure-activity relationships (SAR) to develop new therapeutic agents.[5][6]

This technical guide provides a comprehensive review of the dihydroisoquinolinone core for researchers, scientists, and drug development professionals. It covers key synthetic strategies, detailed pharmacological activities with quantitative data, relevant experimental protocols, and visual representations of critical biological pathways.

Synthetic Strategies

The construction of the dihydroisoquinolinone skeleton can be achieved through various modern synthetic approaches, ranging from classical cyclization reactions to advanced metal-catalyzed processes.

Key Synthetic Methodologies

-

Castagnoli–Cushman Reaction (CCR): This three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde or ketone provides a powerful and atom-economical route to 3,4-dihydroisoquinolin-1(2H)-one derivatives. It allows for the generation of significant molecular diversity in a single step.[7]

-

Palladium-Catalyzed Reactions: Domino reactions, such as the asymmetric Heck/Suzuki cascade, have been employed to synthesize chiral 4,4-disubstituted dihydroisoquinolinones.[3][8] Additionally, palladium-catalyzed C-H allylation/annulation of N-sulfonyl amides with allylic alcohols offers a regioselective pathway to 3,4-dihydroisoquinolinones.[8]

-

Rhodium(III)-Catalyzed Cycloaddition: The [4+2] cycloaddition of amides with alkynes or alkenes, enabled by Rh(III)-catalyzed C-H activation, is a robust method for constructing the dihydroisoquinolinone core.[8]

-

Photocatalytic Skeleton-Editing: An innovative [4+2] skeleton-editing strategy utilizes vinyl azides and carboxylic NHPI esters to directly synthesize dihydroisoquinoline-1,4-diones under visible light catalysis.[1]

-

Modified Pomeranz–Fritsch Cyclization: A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base facilitates the synthesis of 1,2-dihydroisoquinolines, which are valuable intermediates for further functionalization.[9]

Experimental Protocol: Synthesis via Castagnoli–Cushman Reaction

The following protocol describes the general synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives as adapted from Wang et al.[7]

-

Reactant Preparation: A mixture of homophthalic anhydride (1.2 mmol), an appropriate amine (1.0 mmol), and an aldehyde (1.0 mmol) is prepared.

-

Solvent Addition: The mixture is dissolved in 10 mL of a suitable solvent, such as toluene.

-

Reaction Condition: The reaction mixture is stirred under reflux at 120 °C for a duration of 6-12 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on a silica gel stationary phase with a petroleum ether/ethyl acetate mixture as the eluent to yield the final 3,4-dihydroisoquinolin-1(2H)-one derivative.[7]

Caption: General workflow for the Castagnoli-Cushman synthesis. (Max-width: 760px)

Pharmacological Activities

Dihydroisoquinolinone derivatives have been identified as potent modulators of various biological targets, leading to a wide array of pharmacological effects.

Anticancer Activity

The dihydroisoquinolinone core is a key pharmacophore in the development of novel anticancer agents. These compounds exert their effects through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions.

1. PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in the base excision repair pathway for single-strand DNA breaks.[10] In cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death via synthetic lethality.[11][12] Several dihydroisoquinolinone-based PARP inhibitors have been developed, representing a targeted therapy for specific cancer types like ovarian and breast cancer.[10][13]

Caption: Mechanism of PARP inhibitors in HR deficient cells. (Max-width: 760px)

2. p53-MDM2 Interaction Inhibition: The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical control point in cell cycle regulation and apoptosis. Blocking this interaction can stabilize p53, leading to the activation of apoptotic pathways in cancer cells. Dihydroisoquinolinone derivatives have been discovered as a novel class of potent, low-nanomolar inhibitors of the p53-MDM2 interaction.[14][15] NVP-CGM097 is a notable example that has advanced to phase 1 clinical trials.[15][16]

Caption: Inhibition of the p53-MDM2 interaction by dihydroisoquinolinones. (Max-width: 760px)

3. Other Anticancer Mechanisms: Dihydroisoquinolinone derivatives have also shown efficacy as inhibitors of other cancer-relevant targets, including:

-

Leucine Aminopeptidase (LAP): Inhibition of LAP has been linked to the antiproliferative activity of certain derivatives against leukemia and colon cancer cell lines.[17]

-

JNK3 Inhibition: 1-Aryl-3,4-dihydroisoquinolines act as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases and potentially in cancer.[18]

-

DHFR and CDK2 Inhibition: Tetrahydroisoquinoline derivatives have demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[19]

Table 1: Anticancer Activity of Dihydroisoquinolinone Derivatives

| Compound Class | Target / Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrrolo[2,1-a]isoquinolines | Various cancer cell lines | IC₅₀ = 0.08 nM - 3.2 µM | [20] |

| Dihydroisoquinolinone | p53-MDM2 Interaction | Low nanomolar inhibition | [14] |

| NVP-CGM097 | p53-MDM2 Interaction | Phase 1 Clinical Trials | [15][16] |

| 1-Aryl-3,4-dihydroisoquinoline | JNK3 | pIC₅₀ = 7.3 | [18] |

| Tetrahydroisoquinoline (7e) | A549 (Lung Cancer) | IC₅₀ = 0.155 µM | [19] |

| Tetrahydroisoquinoline (8d) | MCF7 (Breast Cancer) | IC₅₀ = 0.170 µM | [19] |

| Tetrahydroisoquinoline (7e) | CDK2 | IC₅₀ = 0.149 µM | [19] |

| Tetrahydroisoquinoline (8d) | DHFR | IC₅₀ = 0.199 µM |[19] |

Antimicrobial and Antioomycete Activity

The dihydroisoquinolinone scaffold is also a promising template for developing agents against microbial pathogens.

-

Antibacterial: Tricyclic isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.[21]

-

Antioomycete: A series of 59 synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives showed significant activity against the plant pathogen Pythium recalcitrans. Compound I23 was particularly potent, with an EC₅₀ value of 14 µM, outperforming the commercial agent hymexazol.[7]

Table 2: Antimicrobial Activity of Dihydroisoquinolinone Derivatives

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC = 16 µg/mL | [21] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC = 32 µg/mL | [21] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | MIC = 32 µg/mL | [21] |

| Dihydroisoquinolinone (I23) | Pythium recalcitrans | EC₅₀ = 14 µM |[7] |

Other Pharmacological Activities

The biological scope of this scaffold extends to other therapeutic areas:

-

Spasmolytic Activity: 1,3-Disubstituted 3,4-dihydroisoquinolines have been identified as potential smooth muscle relaxants.[22]

-

CXCR4 Antagonism: Certain derivatives act as potent antagonists of the CXCR4 receptor, which is also implicated in HIV entry, with IC₅₀ values in the low nanomolar range.[3]

Conclusion

The dihydroisoquinolinone core represents a remarkably versatile and pharmacologically significant scaffold in medicinal chemistry. The development of diverse and efficient synthetic routes has enabled the creation of extensive libraries of derivatives. These compounds have demonstrated potent activities against a range of challenging therapeutic targets, particularly in oncology with the development of clinical-stage PARP and p53-MDM2 inhibitors. The continued exploration of this privileged structure, guided by detailed SAR studies and novel biological screening, holds immense promise for the discovery of next-generation therapeutic agents.

References

- 1. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP inhibitors: Overview and indications [jax.org]

- 14. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1-Aryl-3,4-dihydroisoquinoline inhibitors of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]

A Technical Guide to the Predicted Off-Target Effects of 7,8-Dihydroisoquinolin-5(6H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific data on the off-target effects of 7,8-Dihydroisoquinolin-5(6H)-one hydrochloride. This guide, therefore, provides a predictive overview based on the known activities of the broader isoquinoline chemical class and outlines the standard methodologies required to experimentally determine the off-target profile of this compound.

Introduction: The Importance of Off-Target Profiling

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including many kinase inhibitors.[1][2] While the on-target activity of a drug candidate is crucial for its therapeutic efficacy, a thorough understanding of its off-target effects is paramount for ensuring its safety. Unintended interactions with other biological macromolecules can lead to adverse drug reactions, limiting the therapeutic window or causing outright toxicity. Therefore, comprehensive off-target profiling is a critical component of the drug discovery and development process.

This technical guide will explore the potential off-target liabilities of this compound based on the known pharmacology of related isoquinoline-containing molecules. Furthermore, it will detail the standard experimental protocols necessary to build a robust safety and selectivity profile for this compound.

Predicted Off-Target Profile of the Isoquinoline Scaffold

The isoquinoline and its derivatives have been shown to interact with a wide range of biological targets.[1][3][4] The specific off-target profile of this compound will be dictated by its unique substitution pattern and three-dimensional conformation. However, based on the activities of related compounds, several key target classes warrant investigation.

2.1 Kinases

The isoquinoline core is a frequent component of kinase inhibitors.[5][6][7] This suggests a high probability of this compound interacting with multiple kinases beyond its primary target. Cross-reactivity with kinases sharing structural homology in the ATP-binding pocket is a common phenomenon. For instance, various isoquinoline derivatives have shown activity against kinases such as Haspin, CLK1, DYRK1A, CDK9, EGFR, and HER2.[8][7]

2.2 G-Protein Coupled Receptors (GPCRs)

Certain isoquinoline alkaloids are known to interact with GPCRs. While not as common as kinase interactions for synthetic isoquinolines, this target class should not be overlooked.

2.3 Ion Channels

Interaction with cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) channel, is a critical safety liability for many small molecules. Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

2.4 Other Enzymes and Receptors

The diverse biological activities of isoquinolines suggest potential interactions with other enzyme families and receptor types.[4][9] A broad panel screen is therefore advisable to identify any unexpected off-target binding.

Experimental Protocols for Off-Target Profiling

A tiered approach is typically employed to characterize the off-target effects of a new chemical entity.

3.1 In Vitro Kinase Profiling

The initial step is often a broad kinase panel screen to identify potential off-target kinase interactions.

-

Methodology:

-

Assay Format: Radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™, Lanthascreen®) are commonly used.

-

Compound Concentration: An initial screen is typically performed at a high concentration (e.g., 1-10 µM) to identify any potential binders.

-

Kinase Panel: A comprehensive panel of several hundred kinases covering the human kinome is recommended.

-

Data Analysis: Results are usually expressed as the percentage of remaining kinase activity in the presence of the test compound.

-

Follow-up: Hits from the primary screen (e.g., >50% inhibition) are then subjected to dose-response studies to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Table 1: Representative Kinase Off-Target Data for Isoquinoline Derivatives

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A, CDK9 | 57 - 66 (for Haspin) | [8] |

| Pyrrolo[2,1-a]isoquinolines | GSK-3, DYRK1A, PIM1 | nM to low µM range | [6] |

| Isoquinoline-tethered quinazolines | EGFR, HER2 | Potent inhibition, improved selectivity for HER2 | [7] |

3.2 Broad Target Binding and Functional Assays

A broader screen against a panel of non-kinase targets is essential for a comprehensive safety assessment.

-

Methodology:

-

Assay Format: Radioligand binding assays are used to assess binding to a wide range of receptors, ion channels, and transporters. Functional assays (e.g., calcium flux, cAMP measurement) are employed to determine the agonist or antagonist activity at specific targets.

-

Target Panel: A typical panel includes a diverse set of GPCRs, ion channels (including hERG), nuclear receptors, and transporters.

-

Data Analysis: Binding assay results are reported as percent inhibition of radioligand binding. Functional assay results are reported as percent activation or inhibition.

-

Follow-up: Concentration-response curves are generated for any significant hits to determine potency (IC₅₀ or EC₅₀).

-

3.3 In Vivo Safety Pharmacology

Core battery safety pharmacology studies are regulatory requirements and are designed to investigate the potential effects of a drug candidate on vital organ systems.

-

Methodology:

-

Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test is used to assess behavioral changes, motor activity, coordination, and reflexes in rodents.

-

Cardiovascular System: Blood pressure, heart rate, and electrocardiogram (ECG) are monitored in a conscious, freely moving large animal model (e.g., dog, non-human primate). Telemetry is often used for continuous data collection.

-

Respiratory System: Respiratory rate, tidal volume, and hemoglobin oxygen saturation are measured in a conscious animal model.

-

Visualizing Workflows and Pathways

4.1 Generalized Off-Target Profiling Workflow

4.2 Representative Signaling Pathway: EGFR/HER2

Given that some isoquinoline derivatives inhibit EGFR and HER2, this pathway is a potential off-target liability.

Conclusion

While specific off-target data for this compound is not currently available in the public domain, its isoquinoline core structure suggests a potential for interactions with a variety of off-targets, particularly kinases. A thorough and systematic evaluation, as outlined in this guide, is essential to characterize the selectivity and safety profile of this compound. The data generated from these studies will be critical for making informed decisions regarding its continued development as a potential therapeutic agent.

References